molecular formula C16H8Cl3F3N4O B2701674 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine CAS No. 900019-41-2

3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2701674
CAS No.: 900019-41-2
M. Wt: 435.61
InChI Key: NFYCJFGGVXFPIV-UHFFFAOYSA-N
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Description

3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a triazole ring substituted with dichlorophenyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole intermediates, which are then coupled under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. This interaction can lead to changes in cellular function, making it useful for studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and triazole derivatives with chloro, trifluoromethyl, and dichlorophenyl substitutions. Examples include:

  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]methanone
  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-difluorophenyl)-5-methyltriazol-4-yl]methanone

Uniqueness

The uniqueness of 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

The compound 3-chloro-2-[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-5-(trifluoromethyl)pyridine represents a unique class of chemical entities known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H12Cl3F3N4OC_{16}H_{12}Cl_3F_3N_4O. It features a pyridine ring substituted with a trifluoromethyl group and a triazole moiety that is linked to a dichlorophenyl group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H12Cl3F3N4O
Molecular Weight408.65 g/mol
LogP5.862
PSA (Polar Surface Area)12.89 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to our compound. For instance, compounds with a triazole ring have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values in the low micromolar range against colon cancer cells (HCT-116) and breast cancer cells (T47D) . The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar trends due to structural similarities.

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . The specific interactions of our compound with cellular targets are still under investigation but may involve similar pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituents on the Triazole Ring : Variations in substituents can enhance or reduce potency.
  • Pyridine Modifications : The trifluoromethyl group may enhance lipophilicity and bioavailability.

Research indicates that electron-withdrawing groups (like trifluoromethyl) can increase the compound's ability to interact with biological targets effectively .

Case Studies

A recent study evaluated a series of triazole derivatives against multiple cancer cell lines. Among them, compounds with similar structural motifs to our target showed promising results:

CompoundCell LineIC50 (µM)
Compound AHCT-1166.2
Compound BT47D27.3
3-chloro-2-[...]TBDTBD

These findings suggest that further investigation into our compound could yield valuable insights into its therapeutic potential.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)-5-methyltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3F3N4O/c1-7-13(24-25-26(7)9-2-3-10(17)11(18)5-9)15(27)14-12(19)4-8(6-23-14)16(20,21)22/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYCJFGGVXFPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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